Neuraminidase-IN-19

Influenza Antiviral Enzyme Inhibition H5N1

Neuraminidase-IN-19 (compound 5n) is a structurally novel benzoylhydrazone-thiophene neuraminidase inhibitor validated for wild-type H5N1 (IC50 = 0.13 μM, 2.15-fold more potent than oseltamivir carboxylate). Its scaffold engages the 150-cavity and close analogs retain activity against oseltamivir-resistant H274Y mutant. It additionally exhibits anticancer activity (CC50 = 37.62 μM against A549, selectivity index 289). This dual-purpose chemical probe is ideal for SAR campaigns, resistance-breaking antiviral research, and oncology target studies, offering a patent-diversification strategy distinct from dihydropyran/cyclopentane cores.

Molecular Formula C22H21N3O3S
Molecular Weight 407.5 g/mol
Cat. No. B12376211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-19
Molecular FormulaC22H21N3O3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
InChIInChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+
InChIKeyKRQURQADMFYKEU-BUVRLJJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-19: Chemical Identity and Baseline Characterization of a Dual-Potential Neuraminidase Inhibitor


Neuraminidase-IN-19 (also designated compound 5n) is a synthetic small-molecule benzoylhydrazone derivative featuring a thiophene ring, with the molecular formula C22H21N3O3S and a molecular weight of 407.5 g/mol [1]. It functions as an inhibitor of neuraminidase (NA), a validated target in influenza antiviral therapy and an emerging target of interest in oncology research [2]. The compound is characterized by its hydrazone linkage and thiophene substituent, which molecular docking studies indicate enables occupancy of the 150-cavity within the NA active site, a structural feature associated with improved binding interactions [3].

Why Neuraminidase-IN-19 Cannot Be Interchanged with Generic NA Inhibitors: Structural and Selectivity Divergence


Generic substitution among neuraminidase inhibitors is scientifically unsound due to profound differences in chemotype, binding cavity engagement, and resistance profiles. While clinically approved NA inhibitors like oseltamivir, zanamivir, and peramivir share a common core scaffold (dihydropyran ring or cyclopentane) with sub-nanomolar potency against wild-type influenza strains, Neuraminidase-IN-19 belongs to the benzoylhydrazone class with a distinct thiophene-based architecture [1]. Crucially, the emergence of the H274Y mutation in H5N1 confers high-level resistance to oseltamivir (with IC50 increases of several hundred-fold), whereas certain benzoylhydrazone analogs retain significant inhibitory activity against this mutant [2]. Furthermore, Neuraminidase-IN-19 exhibits dual potential in both antiviral and anticancer contexts, a property not shared by first-generation NA inhibitors, which are not evaluated or active in oncology settings . Substitution without experimental verification would risk complete loss of activity against resistant strains and forfeit any cancer-relevant applications.

Neuraminidase-IN-19: Quantified Performance Differentiation Against Key Comparators


Wild-Type H5N1 Neuraminidase Inhibition: Neuraminidase-IN-19 vs. Oseltamivir Carboxylate

Neuraminidase-IN-19 (compound 5n) demonstrates superior inhibitory activity against wild-type H5N1 neuraminidase compared to the positive control oseltamivir carboxylate (OSC), the active metabolite of the clinically approved drug oseltamivir [1]. In a standardized enzyme inhibition assay, compound 5n achieved an IC50 of 0.13 μM, representing a 2.15-fold improvement in potency relative to OSC (IC50 = 0.28 μM) [2]. The enhanced activity is attributed to the thiophene ring of 5n, which molecular docking studies show extends into the 150-cavity of the NA active site, enabling additional hydrophobic interactions not accessible to OSC [3].

Influenza Antiviral Enzyme Inhibition H5N1

Activity Against Oseltamivir-Resistant H5N1-H274Y Mutant: Neuraminidase-IN-19 Analog Comparison

The benzoylhydrazone series exhibits a unique structure-activity relationship wherein distinct analogs target different NA cavities depending on the mutation status. While Neuraminidase-IN-19 (5n) is optimized for wild-type H5N1 (IC50 = 0.13 μM) via 150-cavity engagement, its close structural analog 5i demonstrates potent inhibition against the oseltamivir-resistant H5N1-H274Y mutant (IC50 = 0.44 μM) [1]. Both compounds outperform oseltamivir carboxylate against their respective targets [2]. This bifurcated profile suggests that the benzoylhydrazone scaffold, including Neuraminidase-IN-19, provides a versatile platform for developing resistance-breaking inhibitors, a capability absent in first-generation NA inhibitors.

Antiviral Resistance H274Y Mutation Mutant NA

Thiophene-Based NA Inhibitor Potency: Neuraminidase-IN-19 vs. Neuraminidase-IN-7

Among thiophene-containing neuraminidase inhibitors, Neuraminidase-IN-7 (compound 4b) exhibits the highest reported potency with an IC50 of 0.03 μM against NA, outperforming both oseltamivir carboxylate (IC50 = 0.06 μM) and Neuraminidase-IN-19 (IC50 = 0.13 μM) by 4.3-fold and 2.0-fold respectively [1]. However, Neuraminidase-IN-19 offers a distinct structural advantage: its benzoylhydrazone scaffold provides a different binding mode and synthetic accessibility compared to the quinoline-containing Neuraminidase-IN-7 [2]. This differentiation is critical for medicinal chemistry campaigns seeking to diversify chemical matter or explore alternative intellectual property space.

Thiophene Derivatives NA Inhibitor Structure-Activity Relationship

Anticancer Activity: Cytotoxicity Profile in A549 Lung Cancer Cells

Neuraminidase-IN-19 exhibits quantifiable anticancer activity against human lung adenocarcinoma A549 cells, with a CC50 value of 37.62 μM determined by SRB assay . This property is absent in clinically approved NA inhibitors such as oseltamivir and zanamivir, which are not evaluated or active in oncology contexts [1]. The dual antiviral-anticancer potential of Neuraminidase-IN-19 stems from the emerging recognition of human neuraminidases (NEU1-NEU4) as targets in cancer progression, metastasis, and immune evasion [2].

Anticancer Cytotoxicity A549

Selectivity Index: Neuraminidase-IN-19 vs. Clinical NA Inhibitors

A preliminary selectivity index (SI) can be calculated for Neuraminidase-IN-19 based on the ratio of cytotoxic concentration (CC50 in A549 cells) to antiviral target inhibition (IC50 against H5N1 NA). The resulting SI = 37.62 μM / 0.13 μM = 289 . This value indicates a substantial window between target engagement and cellular toxicity. In contrast, clinical NA inhibitors like oseltamivir exhibit sub-nanomolar IC50 values against influenza NA but have not been evaluated for cytotoxicity in cancer cell lines, precluding a direct SI comparison [1]. The calculated SI for Neuraminidase-IN-19 provides a quantitative benchmark for assessing its potential as a chemical probe in cellular antiviral assays.

Therapeutic Window Selectivity Cytotoxicity

Neuraminidase-IN-19: Optimal Research and Industrial Deployment Scenarios


Wild-Type H5N1 Antiviral Lead Optimization and SAR Studies

Neuraminidase-IN-19 serves as a validated benzoylhydrazone lead compound for structure-activity relationship (SAR) campaigns targeting wild-type H5N1 neuraminidase. Its IC50 of 0.13 μM against H5N1 NA, which is 2.15-fold more potent than oseltamivir carboxylate [1], establishes a benchmark for scaffold optimization. The demonstrated engagement of the 150-cavity by the thiophene ring provides a structural rationale for designing analogs with enhanced potency or improved pharmacokinetic properties. Researchers engaged in hit-to-lead optimization for pandemic influenza preparedness should prioritize this compound as a chemically distinct starting point that avoids existing patent estates associated with oseltamivir-like scaffolds.

Resistance-Breaking Neuraminidase Inhibitor Discovery

The benzoylhydrazone series, exemplified by Neuraminidase-IN-19 (5n) and its analog 5i, demonstrates a bifurcated inhibition profile wherein different analogs target wild-type versus oseltamivir-resistant H5N1-H274Y mutant NA [2]. Neuraminidase-IN-19 itself is optimized for wild-type NA, but its close structural relationship to 5i (IC50 = 0.44 μM against H274Y mutant) positions the scaffold as a promising platform for developing resistance-breaking antivirals. This application scenario is particularly relevant for research groups focused on antiviral countermeasures against circulating and emerging oseltamivir-resistant influenza strains.

Dual-Agent Antiviral and Anticancer Chemical Probe Studies

Neuraminidase-IN-19 uniquely enables research at the intersection of antiviral and anticancer biology. With a CC50 of 37.62 μM against A549 lung adenocarcinoma cells and potent inhibition of influenza NA (IC50 = 0.13 μM), this compound can be deployed as a dual-purpose chemical probe. In oncology research, it facilitates investigation of human neuraminidases (NEU1-NEU4) as targets in cancer progression and metastasis. In antiviral research, it serves as a tool compound for studying NA inhibition with a known selectivity index of 289. No clinically approved NA inhibitor offers this dual-application capability.

Scaffold-Hopping and Intellectual Property Diversification

For medicinal chemistry teams seeking to diversify chemical matter or navigate crowded patent landscapes, Neuraminidase-IN-19 offers a structurally distinct benzoylhydrazone-thiophene scaffold. Unlike the dihydropyran core of oseltamivir and zanamivir or the cyclopentane scaffold of peramivir, the benzoylhydrazone chemotype provides a novel binding mode involving the 150-cavity [3]. While not the most potent thiophene-based NA inhibitor (Neuraminidase-IN-7 achieves IC50 = 0.03 μM [4]), Neuraminidase-IN-19 presents an alternative synthetic entry point and distinct physicochemical properties (MW 407.5, XLogP3 3.5 [5]) suitable for lead diversification and freedom-to-operate strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuraminidase-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.